REACTION_CXSMILES
|
[Br:1][C:2]1[NH:3][CH:4]=[C:5]([CH3:7])[N:6]=1.F[C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([O:15][CH3:16])[C:10]=1[N+:17]([O-:19])=[O:18].C(=O)([O-])[O-].[K+].[K+].O>CN(C=O)C>[Br:1][C:2]1[N:3]([C:9]2[CH:14]=[CH:13][CH:12]=[C:11]([O:15][CH3:16])[C:10]=2[N+:17]([O-:19])=[O:18])[CH:4]=[C:5]([CH3:7])[N:6]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
3.7 g
|
Type
|
reactant
|
Smiles
|
BrC=1NC=C(N1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=CC=C1)OC)[N+](=O)[O-]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
6.3 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the crude purified by flash chromatography on silica gel in 20:1 ethyl acetate/methylene chloride
|
Type
|
CUSTOM
|
Details
|
A tan solid (2.6 g) was recovered
|
Name
|
|
Type
|
|
Smiles
|
BrC=1N(C=C(N1)C)C1=C(C(=CC=C1)OC)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |